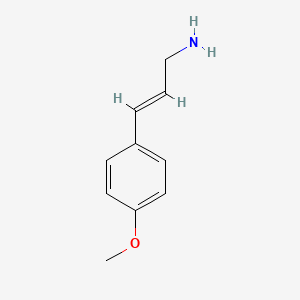

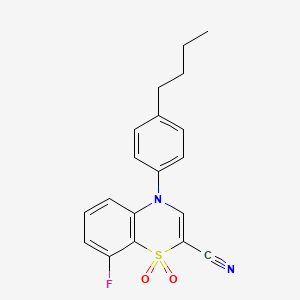

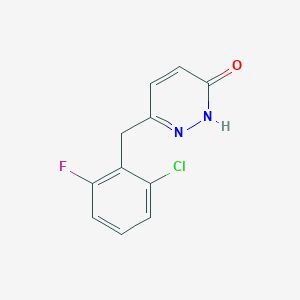

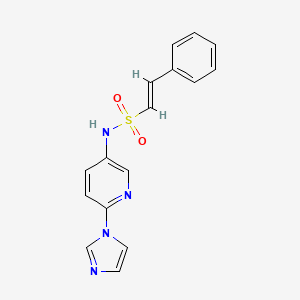

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, also known as AGN-2979 or A-425619, is a chemical compound that belongs to the family of benzothiazine derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties, including its ability to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. In

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds, such as pyrimidine derivatives, through various chemical reactions involving similar benzothiazine structures. For instance, one study reported the synthesis of pyrimidine and fused pyrimidine derivatives, investigating their potential antiviral activity, though no significant antiviral effects were observed (Mahmoud et al., 2011). Another research demonstrated the iron-catalyzed, microwave-promoted synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, highlighting an environmentally friendly approach (Balwe et al., 2016).

Chemical Reactions and Methodologies

Various studies have focused on developing new chemical reactions and methodologies using benzothiazine derivatives. For example, research on the domino reactions of 2-fluoro benzensulfonyl acetonitrile and α-chloro oximes led to the synthesis of isoxazole−fused 4H-1,4-benzothiazine-4,4-dioxides through a transition metal-free one-pot addition/cyclization process (Kavas & Altug, 2017). Another study described the photoheterolysis of haloanilines in the presence of aromatics and alkenes, leading to the formation of various aniline derivatives (Fagnoni et al., 1999).

Material Science and Catalysis

Research in material science and catalysis has also utilized benzothiazine derivatives. For instance, a study investigated the use of magnetic nano Fe3O4 particles as a catalyst for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antibacterial activity (Rostamizadeh et al., 2013).

properties

IUPAC Name |

4-(4-butylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-2-3-5-14-8-10-15(11-9-14)22-13-16(12-21)25(23,24)19-17(20)6-4-7-18(19)22/h4,6-11,13H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIDMSDPQRJHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)

![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)

![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)